Didocosyl adipate
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Overview
Description
Didocosyl adipate is an organic compound with the molecular formula C50H98O4. It is an ester derived from the reaction between adipic acid and docosanol. This compound is known for its use as a plasticizer, which helps to increase the flexibility and durability of plastic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Didocosyl adipate is synthesized through the esterification of adipic acid with docosanol. The reaction typically involves heating adipic acid and docosanol in the presence of a catalyst, such as sulfuric acid or a solid superacid resin. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation and washing to remove any unreacted starting materials and by-products .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors equipped with stirring mechanisms and temperature control. The use of solid superacid resins as catalysts is preferred due to their high esterification rates, good selectivity, and ease of separation from the product .
Chemical Reactions Analysis
Types of Reactions
Didocosyl adipate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert this compound back to its alcohol and acid components.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and lower molecular weight esters.
Reduction: Docosanol and adipic acid.
Substitution: Various substituted esters depending on the reagents used
Scientific Research Applications
Didocosyl adipate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.
Biology: Studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Investigated for its role in enhancing the properties of medical devices and materials.
Industry: Utilized in the manufacture of lubricants, adhesives, and coatings
Mechanism of Action
The primary mechanism of action of didocosyl adipate is its ability to act as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing flexibility. This results in improved mechanical properties and durability of the plastic materials. The compound’s molecular structure allows it to integrate seamlessly into polymer matrices, enhancing their performance .
Comparison with Similar Compounds
Similar Compounds
Dioctyl adipate: Another ester of adipic acid, commonly used as a plasticizer.
Diisodecyl adipate: Known for its low-temperature performance and used in similar applications.
Dioctyl sebacate: Used as a plasticizer with excellent low-temperature properties.
Uniqueness
Didocosyl adipate stands out due to its longer carbon chain, which provides superior flexibility and durability compared to shorter-chain esters like dioctyl adipate. This makes it particularly useful in applications requiring high-performance plasticizers .
Properties
CAS No. |
65540-77-4 |
---|---|
Molecular Formula |
C50H98O4 |
Molecular Weight |
763.3 g/mol |
IUPAC Name |
didocosyl hexanedioate |
InChI |
InChI=1S/C50H98O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-43-47-53-49(51)45-41-42-46-50(52)54-48-44-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-48H2,1-2H3 |
InChI Key |
YTOONCDLEBNDON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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